tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate
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Overview
Description
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of carbamate, featuring a tert-butyl group attached to a cyclobutyl ring, which is further linked to an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl (2-aminoethyl)carbamate as a starting material, which undergoes a reaction with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate can undergo nucleophilic substitution reactions, particularly at the aminoethyl group. Common reagents for these reactions include alkyl halides and acyl chlorides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate, solvents like acetonitrile.
Oxidation: Hydrogen peroxide, potassium permanganate, solvents like water or alcohols.
Reduction: Lithium aluminum hydride, solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution: Alkylated or acylated derivatives.
Oxidation: Oxides or ketones.
Reduction: Amines or alcohols.
Scientific Research Applications
Chemistry: tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug or a building block for drug development. Its ability to undergo various chemical transformations makes it a valuable tool in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is also utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is primarily based on its ability to interact with biological targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, while the cyclobutyl ring provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
tert-butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the cyclobutyl ring.
tert-butyl N-(3-aminopropyl)carbamate: Similar structure with a propyl instead of an ethyl group.
tert-butyl N-(2-aminoethyl)cyclopentylcarbamate: Similar structure with a cyclopentyl instead of a cyclobutyl ring.
Uniqueness: tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets and provides opportunities for the development of novel compounds with enhanced activity and selectivity.
Properties
IUPAC Name |
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZXBMLQEHSJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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